11-Chloro-2,6-dihydroxytetracene-5,12-dione
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Overview
Description
11-Chloro-2,6-dihydroxytetracene-5,12-dione is a chemical compound belonging to the tetracenequinone family It is characterized by its tetracyclic structure with chlorine and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Chloro-2,6-dihydroxytetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the chlorination of tetracene-5,12-dione followed by hydroxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylation can be achieved using reagents like sodium hydroxide or hydrogen peroxide under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
11-Chloro-2,6-dihydroxytetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert it into hydroquinones, which have different chemical properties and applications.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted tetracene derivatives. These products have diverse applications in organic synthesis and materials science .
Scientific Research Applications
11-Chloro-2,6-dihydroxytetracene-5,12-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 11-Chloro-2,6-dihydroxytetracene-5,12-dione involves its interaction with biological macromolecules. It primarily targets DNA, intercalating between base pairs and disrupting the replication process. This leads to the inhibition of cancer cell proliferation. Additionally, it can induce apoptosis through the activation of caspase enzymes .
Comparison with Similar Compounds
Similar Compounds
Tetracene-5,12-dione: Lacks the chlorine and hydroxyl groups, making it less reactive in certain chemical reactions.
2,6-Dihydroxytetracene-5,12-dione: Similar structure but without the chlorine atom, affecting its chemical properties and reactivity.
11-Chloro-5,12-dihydroxytetracene: Similar but with different positioning of hydroxyl groups, leading to variations in its biological activity.
Uniqueness
11-Chloro-2,6-dihydroxytetracene-5,12-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and hydroxyl groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
Properties
CAS No. |
83352-52-7 |
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Molecular Formula |
C18H9ClO4 |
Molecular Weight |
324.7 g/mol |
IUPAC Name |
11-chloro-2,6-dihydroxytetracene-5,12-dione |
InChI |
InChI=1S/C18H9ClO4/c19-15-9-3-1-2-4-10(9)16(21)14-13(15)18(23)12-7-8(20)5-6-11(12)17(14)22/h1-7,20-21H |
InChI Key |
FDPFLFKOYBSMJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=C2Cl)C(=O)C4=C(C3=O)C=CC(=C4)O)O |
Origin of Product |
United States |
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